molecular formula C6H10ClN3O2S B2645746 2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride CAS No. 2413868-12-7

2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride

Cat. No. B2645746
CAS RN: 2413868-12-7
M. Wt: 223.68
InChI Key: HTOJDXQJCVTUKY-UHFFFAOYSA-N
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Description

“2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride” is a chemical compound with the CAS number 2413868-12-7 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of sulfonamides like “2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride” can be achieved through the oxidative coupling of thiols and amines . This method has emerged as a highly useful way to synthesize structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .


Molecular Structure Analysis

The molecular structure of “2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride” can be represented by the Inchi Code: 1S/C6H9N3O2S.ClH/c1-8-12(10,11)5-2-3-9-6(7)4-5;/h2-4,8H,1H3,(H2,7,9);1H . This compound has a molecular weight of 223.68 .


Physical And Chemical Properties Analysis

“2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Sulfonamide Metabolism and Hypersensitivity

Sulfonamides are metabolized in the body through processes that can vary significantly among individuals, affecting their risk for hypersensitivity reactions. Slow acetylation, a genetic trait, has been identified as a risk factor for sulfonamide hypersensitivity reactions, suggesting a connection between metabolic pathways and adverse drug reactions (Rieder et al., 1991).

Sulfasalazine and Its Metabolites

Sulfasalazine, a drug composed of sulfapyridine and 5-aminosalicylic acid, undergoes bacterial cleavage in the colon to release its active metabolites. Research has aimed to identify which component of sulfasalazine is responsible for its therapeutic effects in conditions like ulcerative colitis, with studies suggesting 5-aminosalicylic acid as the active moiety (Khan et al., 1977).

Environmental Presence and Human Exposure

Sulfonamides and their derivatives, including perfluorinated sulfonamides, have been detected in indoor and outdoor environments, indicating widespread human exposure. Studies have measured their concentrations in various matrices, highlighting their persistence and potential for bioaccumulation (Shoeib et al., 2005).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand how drugs like 4-aminopyridine, a compound with similarities to 2-Amino-N-methylpyridine-4-sulfonamide, are absorbed, distributed, metabolized, and excreted in the human body. These studies are crucial for optimizing therapeutic efficacy and minimizing toxicity (Evenhuis et al., 1981).

Therapeutic Applications

Beyond their traditional use in treating bacterial infections, sulfonamides and related compounds have been explored for various therapeutic applications, including inflammatory diseases and neurological conditions. For example, 4-aminopyridine has shown promise in improving neurological deficits in patients with spinal cord injury (Hayes et al., 1994).

Mechanism of Action

While the specific mechanism of action for “2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride” is not mentioned in the search results, sulfonamides typically work by being a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing off immediately with plenty of water for at least 15 minutes in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

2-amino-N-methylpyridine-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c1-8-12(10,11)5-2-3-9-6(7)4-5;/h2-4,8H,1H3,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKJLTRUKGNDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=NC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride

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